Pentan-2-yl 3,5-dinitrobenzoate

Gas Chromatography Kovats Retention Index Isomer Differentiation

Pentan-2-yl 3,5-dinitrobenzoate is a C12H14N2O6 ester formed from 3,5-dinitrobenzoic acid and 2-pentanol. It belongs to the class of alkyl 3,5-dinitrobenzoates, which are widely employed as derivatizing agents for alcohol characterization via melting point and as UV-active tags in chromatographic analysis.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 10574-10-4
Cat. No. B178512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentan-2-yl 3,5-dinitrobenzoate
CAS10574-10-4
SynonymsBenzoic acid, 3,5-dinitro-, 1-Methylbutyl ester
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCCCC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H14N2O6/c1-3-4-8(2)20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3
InChIKeyUJIRDPTTWKRINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentan-2-yl 3,5-dinitrobenzoate (CAS 10574-10-4): A Branched-Chain Dinitrobenzoate Ester with Distinct Chromatographic and Thermal Signatures


Pentan-2-yl 3,5-dinitrobenzoate is a C12H14N2O6 ester formed from 3,5-dinitrobenzoic acid and 2-pentanol. It belongs to the class of alkyl 3,5-dinitrobenzoates, which are widely employed as derivatizing agents for alcohol characterization via melting point and as UV-active tags in chromatographic analysis. Its secondary (sec-pentyl) alkyl chain imparts physicochemical properties—most notably gas-chromatographic retention and crystalline melting behavior—that measurably diverge from those of its linear n-pentyl isomer [1].

Why Pentan-2-yl 3,5-dinitrobenzoate Cannot Be Interchanged with Its Linear or Positional Isomers


Within the C5 3,5-dinitrobenzoate ester family, chain branching and the position of the ester attachment substantially alter the compound's vapor pressure, polarity, and crystal lattice energy. These changes translate into quantifiable differences in gas-chromatographic retention indices (ΔRI > 70 units on non-polar columns) and melting points (Δmp ≈ 17 °C relative to the n-pentyl ester) [1][2]. Such divergences mean that a method calibrated for one isomer cannot be directly applied to another without re-validation; procurement of the correct, structurally defined isomer is therefore essential for reproducible analytical or synthetic outcomes.

Quantitative Evidence Guide: Pentan-2-yl 3,5-dinitrobenzoate Differentiation from Closest Analogs


Gas-Chromatographic Kovats Retention Index: Sec-Pentyl vs. n-Pentyl 3,5-Dinitrobenzoate on SE-30

On a non-polar SE-30 capillary column, pentan-2-yl 3,5-dinitrobenzoate elutes substantially earlier than its linear n-pentyl isomer. The Kovats retention index (RI) values, determined under identical isothermal conditions (25 m × 0.22–0.33 mm i.d., N₂ carrier), show that the branched ester has an RI at 160 °C of 1961, compared with 2039 for the n-pentyl ester, corresponding to a ΔRI of –78 units [1]. At 180 °C, the difference is –73 units (1974 vs. 2047) [1]. This systematic offset arises from the reduced London dispersion forces of the branched alkyl chain and is fully consistent with the retention-increment model established for C₃–C₅ branched-chain esters [1].

Gas Chromatography Kovats Retention Index Isomer Differentiation Derivatization Chemistry

Melting Point Differentiation: Secondary-Alcohol Ester vs. Primary-Alcohol Ester

The crystalline melting point of pentan-2-yl 3,5-dinitrobenzoate is reported as 60.7–60.9 °C [1]. In contrast, the n-pentyl ester melts at 43–45 °C (literature value from multiple supplier specifications) . The ≈17 °C elevation in melting point for the branched isomer reflects a more efficient crystal packing enabled by the sec-pentyl geometry, a feature consistently observed for secondary-alcohol 3,5-dinitrobenzoates relative to their primary-alcohol counterparts.

Thermal Analysis Derivative Characterization Alcohol Identification Solid-State Properties

Chromatographic Polarity Response: OV-351 Polar Column Differentiation from Primary-Alkyl Esters

On the polar OV-351 stationary phase, pentan-2-yl 3,5-dinitrobenzoate exhibits a retention behavior that deviates from the linear free-energy relationship established for n-alkyl 3,5-dinitrobenzoates. Korhonen (1986) reported retention increments for the complete series of C₃–C₅ branched-chain esters and demonstrated that the sec-pentyl ester shows a negative Δ(ΔI) value relative to the n-alkyl baseline, attributable to reduced accessibility of the ester carbonyl to polar interactions [1]. Although the absolute OV-351 RI for pentan-2-yl 3,5-dinitrobenzoate is not digitized in the publicly available NIST extract, the retention-increment model allows prediction of its elution order relative to co-injected n-alkyl standards, confirming that the sec-pentyl ester elutes before the n-pentyl ester on polar columns as well.

Polar GC Phase Retention Increment Nitrobenzoate Esters Structure-Retention Relationships

Electron-Acceptor Capacity in Donor-Acceptor Organogel Systems: Dinitrobenzoate Esters as Model Acceptors

Alkyl 3,5-dinitrobenzoates, including the pentan-2-yl ester, have been employed as electron-acceptor model compounds in donor-acceptor organogel systems. In the Langmuir study by the George group (2005), dinitrobenzoate esters were shown to co-assemble with polyaromatic hydrocarbons (PAHs), enabling gelation at 15–16-fold molar excess of PAH relative to the acceptor [1]. The electron-withdrawing power of the 3,5-dinitrobenzoyl moiety, quantified by the Hammett σₘ value of +0.71 per nitro group, is invariant within the ester series; however, the alkyl chain structure modulates solubility and gelation kinetics. The sec-pentyl ester, with its branched chain, offers a different solubility profile in non-polar solvents compared to linear-chain analogs, which can be leveraged to tune gelation temperature and critical gelator concentration [1].

Organogelation Donor-Acceptor Chemistry Polyaromatic Hydrocarbon Remediation Supramolecular Materials

Procurement-Driven Application Scenarios for Pentan-2-yl 3,5-dinitrobenzoate


GC Derivatization of Secondary Alcohols in Complex Hydrocarbon or Biological Matrices

When analyzing mixtures containing both primary and secondary C₅ alcohols (e.g., fermentation broths, petrochemical streams, or essential oils), derivatization with 3,5-dinitrobenzoyl chloride followed by GC analysis on SE-30 or equivalent non-polar columns allows the pentan-2-yl ester to be identified unequivocally by its RI of ~1961 at 160 °C, well separated from the n-pentyl ester (RI 2039) [1]. This 78-unit window eliminates co-elution ambiguity and supports automated peak assignment using RI libraries [1].

Melting-Point-Based Identification of 2-Pentanol in Teaching and Quality-Control Laboratories

The sharp melting point of 60.7–60.9 °C [2] provides a definitive endpoint for characterizing unknown alcohol samples after conversion to the 3,5-dinitrobenzoate. The ~17 °C gap relative to the 1-pentanol derivative (43–45 °C) is sufficient to distinguish the two isomers in undergraduate organic chemistry practicals or in incoming raw-material identity testing without the need for spectroscopic instrumentation [2].

Development of Donor-Acceptor Organogel Systems for PAH Sequestration

The pentan-2-yl ester serves as a branched-chain electron-acceptor building block in two-component organogels. Its solubility profile in hydrocarbon solvents differs from that of linear-chain esters, allowing formulators to adjust the gelation temperature window for environmental remediation applications where phase-selective gelation of oil spills or PAH-contaminated water is desired [3].

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